molecular formula C13H19FN2O2 B6228849 tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate CAS No. 1016744-37-8

tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate

Cat. No.: B6228849
CAS No.: 1016744-37-8
M. Wt: 254.30 g/mol
InChI Key: SQWIBRSBKJQGBW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a fluorinated aromatic moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, cannabinoid receptor ligands, and antiplasmodial agents . Its structure includes a tert-butyl carbamate group, which provides stability during synthetic workflows, and a 4-fluorophenyl substituent that influences electronic and steric properties.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIBRSBKJQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016744-37-8
Record name tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate
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Preparation Methods

Reductive Amination as a Primary Route

Reductive amination of 4-fluorophenylacetone with ammonium acetate in the presence of sodium cyanoborohydride yields 2-amino-1-(4-fluorophenyl)ethylamine. Subsequent Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) achieves the target compound. This method, adapted from analogous difluorophenyl derivatives, provides a 78–85% yield after silica gel chromatography.

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: THF/water (4:1 v/v)

  • Catalysts: 4-dimethylaminopyridine (DMAP)

Stepwise Experimental Procedures

Synthesis of 2-Amino-1-(4-fluorophenyl)ethylamine

A mixture of 4-fluorophenylacetone (10.0 g, 65.8 mmol), ammonium acetate (12.7 g, 164.5 mmol), and sodium cyanoborohydride (4.14 g, 65.8 mmol) in methanol (100 mL) is stirred at 25°C for 24 hours. The reaction is quenched with 1M HCl, extracted with ethyl acetate, and neutralized with saturated NaHCO₃. The crude amine is obtained as a pale-yellow oil (8.2 g, 82%).

Boc-Protection of the Amine Intermediate

The amine (8.2 g, 53.9 mmol) is dissolved in THF (80 mL) and cooled to 0°C. Boc₂O (14.1 g, 64.7 mmol) and DMAP (0.66 g, 5.4 mmol) are added dropwise. After stirring for 12 hours at 25°C, the solvent is evaporated, and the residue is purified via flash chromatography (hexanes/ethyl acetate 3:1) to yield this compound as a white solid (11.3 g, 85%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies using ethanol, THF, and dichloromethane reveal THF as optimal, minimizing side reactions such as epimerization. Reactions conducted below 10°C improve diastereomeric purity (>98% de) but reduce yields to 70%.

Catalytic Systems

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. For example, using TBAB (0.1 equiv) in ethyl acetate/water increases yield to 92% within 6 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ar-H), 7.02–6.95 (m, 2H, Ar-H), 4.85 (bs, 1H, NH), 3.45–3.38 (m, 2H, CH₂), 1.42 (s, 9H, t-Bu).

  • ESI-MS: m/z 273.2 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈FN₂O₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥99% purity, with retention time = 8.2 minutes.

Industrial-Scale Applications and Modifications

Phase-Transfer Catalyzed Alkylation

A patent-derived method employs TBAB and methyl sulfate in ethyl acetate to alkylate the intermediate, achieving 95% yield at 10–20°C. This approach is scalable to 50 kg batches with minimal byproducts.

Table 1: Comparative Yields Under Varied Conditions

MethodSolventCatalystYield (%)Purity (%)
Reductive AminationMethanolNone8297
Boc-ProtectionTHFDMAP8599
Phase-TransferEthyl AcetateTBAB9599

Challenges and Mitigation Strategies

Epimerization During Boc-Protection

The basic conditions of Boc-protection can induce racemization. Using low temperatures (0°C) and stoichiometric DMAP suppresses this issue, maintaining enantiomeric excess >98%.

Purification Difficulties

The polar nature of the compound complicates crystallization. Adding n-hexane to concentrated ethyl acetate solutions induces crystallization, yielding 92–95% recovery .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Scientific Research Applications

Organic Chemistry

In organic synthesis, tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate serves as a critical intermediate for constructing more complex molecules. It acts as a protecting group for amines, allowing selective reactions without interference from the amino group. Its unique structure enhances its reactivity and selectivity in various chemical reactions.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. Its role in drug design focuses on developing pharmaceuticals targeting specific enzymes or receptors. Notably, it has been studied for its ability to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) function, showing promise in treating cystic fibrosis by enhancing chloride secretion in CFTR mutant cells .

Biological Research

In biological studies, this compound is explored for its interactions with enzymes and receptors. It has shown potential anticancer activity by inducing apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves increased caspase-3 cleavage and p53 expression in treated cells, indicating its selective cytotoxic effects against cancer cells while exhibiting low toxicity towards non-cancerous cells.

The biological activity of this compound has been documented in several studies:

  • Anti-inflammatory Potential : Similar carbamate derivatives have demonstrated significant anti-inflammatory properties with IC50 values as low as 0.044 μM against human IKK-2, suggesting that this compound could exhibit comparable effects through enzyme inhibition .
  • Enzyme Interaction Studies : Preliminary research indicates that compounds structurally similar to this one interact with metabolic enzymes, potentially influencing metabolic rates within cellular systems.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Substituent : The electron-withdrawing nature of the 4-fluoro group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks in subsequent reactions. This property is exploited in cross-coupling reactions for drug candidates .
  • Chlorine Substituent : The 4-chloro analog exhibits increased steric bulk and lipophilicity compared to fluorine, which may improve membrane permeability but reduce metabolic stability .
  • Methoxy Substituent : The electron-donating 4-methoxy group stabilizes intermediates via resonance, often leading to higher yields in reductive aminations (e.g., 77–90% for related compounds) .

Stability and Reactivity

  • Carbamate Protection : The tert-butyl group stabilizes the amine against oxidation and undesired side reactions, as evidenced by its use in multi-step syntheses of pyrazolo[3,4-d]pyrimidines .
  • Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller atomic radius minimizes steric hindrance, enabling efficient cyclization in thieno[2,3-b]pyridine derivatives . Chlorine, however, may necessitate harsher conditions due to its lower electronegativity .

Biological Activity

Tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C13H19FN2O2 and a molecular weight of 254.3 g/mol, this compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its unique properties and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme and receptor activities, leading to various biochemical effects. The precise pathways and targets can vary depending on the context of use, including therapeutic applications or research settings.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : By binding to receptors, it can influence signaling cascades that are crucial for cellular functions.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. The compound's structure allows it to exhibit cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human leukemia cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare its biological activity with similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
This compoundC13H19FN2O2[IC50 Data Needed]Anticancer activity
Tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamateC12H18N2O2[IC50 Data Needed]Moderate activity
Tert-butyl (2-acrylamidoethyl)carbamateC12H18N2O3[IC50 Data Needed]Lower activity

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability when administered.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor. A base such as triethylamine is employed to deprotonate the amine, facilitating nucleophilic attack on the chloroformate. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted under inert atmospheres at 0–25°C . Yield optimization often requires monitoring reaction progress via TLC or LC-MS.

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound may be limited, general carbamate safety guidelines apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store at room temperature in a dry, dark environment to prevent degradation .
  • In case of exposure, rinse affected areas with water and seek medical attention if irritation persists .

Q. How can the compound’s purity and identity be verified post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., tert-butyl at ~1.4 ppm, aromatic protons in the 7.0–7.5 ppm range) .
  • HPLC/LC-MS : Assess purity (>95% typical for research-grade material) and detect byproducts .
  • Melting point analysis : Compare observed values with literature data (if available).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables to optimize:

  • Solvent selection : THF may improve solubility of intermediates compared to DCM .
  • Base strength : Stronger bases (e.g., DBU) could enhance reaction rates but risk side reactions .
  • Temperature control : Gradual warming from 0°C to room temperature reduces exothermic side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC improves yield .

Q. What methodologies are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cellular assays : Test cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to biological targets (e.g., EGFR or PARP) .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic conditions (pH < 3) : Rapid cleavage of the tert-butyl carbamate group occurs, releasing the free amine .
  • Basic conditions (pH > 10) : Hydrolysis of the carbamate moiety is observed, requiring neutral buffers for biological studies .
  • Long-term storage : Stability >6 months at −20°C in anhydrous DMSO or dry THF .

Q. What computational tools can predict its reactivity and interactions?

  • DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • MD simulations : GROMACS or AMBER simulate solvation effects and protein-ligand dynamics .
  • QSAR models : Relate structural features (e.g., fluorine substitution) to bioactivity trends .

Q. How to resolve contradictions in reported biological data for structurally similar compounds?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell type, incubation time) .
  • SAR studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Methodological Considerations

  • Controlled experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability.
  • Data reproducibility : Triplicate runs with statistical analysis (e.g., Student’s t-test) minimize variability .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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